Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester
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Overview
Description
Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes an isopropyl group, a pyrrolidinyl ring, and a tert-butyl ester group. It is often used in various chemical and pharmaceutical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester typically involves the reaction of isopropylamine with (S)-pyrrolidin-3-yl-carbamic acid, followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of microreactor technology has also been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH₃) or ammonia (NH₃).
Common Reagents and Conditions
The common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of various fine chemicals
Mechanism of Action
The mechanism of action of Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action include enzyme inhibition and modulation of protein-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl-®-pyrrolidin-3-yl-carbamic acid tert-butyl ester
- Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid methyl ester
- Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid ethyl ester
Uniqueness
Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester is unique due to its specific stereochemistry and the presence of the tert-butyl ester group. This configuration imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs .
Properties
IUPAC Name |
tert-butyl N-propan-2-yl-N-[(3S)-pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(2)14(10-6-7-13-8-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPPISBEWBMXCD-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCNC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@H]1CCNC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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